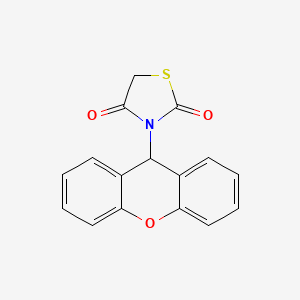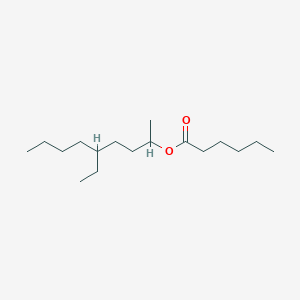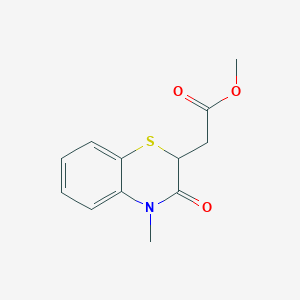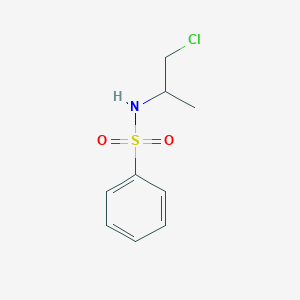![molecular formula C19H12OS B14732066 Dibenzo[b,d]thiophen-2-yl(phenyl)methanone CAS No. 6407-30-3](/img/structure/B14732066.png)
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone is an organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a dibenzothiophene core linked to a phenylmethanone group, which imparts distinct electronic and photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]thiophen-2-yl(phenyl)methanone typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization to form the dibenzothiophene core . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique photophysical properties make it useful in the study of biological systems, particularly in fluorescence imaging.
Medicine: Research is ongoing into its potential use in drug development, particularly for its photodynamic therapy applications.
作用機序
The mechanism by which dibenzo[b,d]thiophen-2-yl(phenyl)methanone exerts its effects is primarily related to its electronic structure. The compound can undergo photoexcitation, leading to the generation of excited states that can participate in various photochemical reactions. These excited states can interact with molecular targets, such as DNA or proteins, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- Dibenzo[b,d]furan-2-yl(phenyl)methanone
- Dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone
- Phenyl(thiophen-2-yl)methanone
Uniqueness
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone is unique due to its specific electronic and photophysical properties, which are influenced by the presence of the sulfur atom in the thiophene ring. This imparts distinct reactivity and stability compared to its oxygen-containing analogs, such as dibenzo[b,d]furan-2-yl(phenyl)methanone .
特性
CAS番号 |
6407-30-3 |
|---|---|
分子式 |
C19H12OS |
分子量 |
288.4 g/mol |
IUPAC名 |
dibenzothiophen-2-yl(phenyl)methanone |
InChI |
InChI=1S/C19H12OS/c20-19(13-6-2-1-3-7-13)14-10-11-18-16(12-14)15-8-4-5-9-17(15)21-18/h1-12H |
InChIキー |
WAOFLIDKSDENPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)SC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


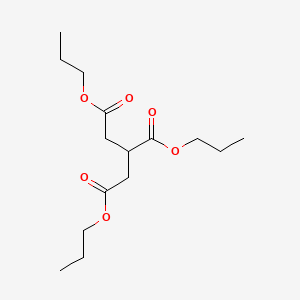


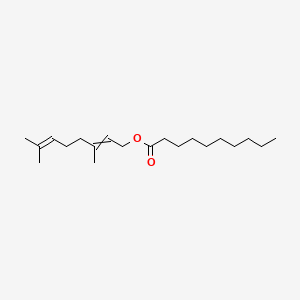


![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
